

2-Imidazolidone hemihydrate derivatives and their basic properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Imidazolidone hemihydrate*

Cat. No.: *B056206*

[Get Quote](#)

An In-depth Technical Guide to 2-Imidazolidone Derivatives: Synthesis, Properties, and Biological Activities

Introduction

The 2-imidazolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[\[1\]](#)[\[2\]](#) These cyclic urea derivatives have garnered significant attention from researchers in drug discovery and development due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of 2-imidazolidone derivatives, with a particular focus on their synthesis, basic properties, and biological activities.

It is important to note that the parent compound, 2-imidazolidinone, can exist as a hemihydrate ($C_3H_6N_2O \cdot 0.5H_2O$). While the term "**2-imidazolidone hemihydrate** derivatives" is not commonly used in the scientific literature, this guide will cover derivatives of the core 2-imidazolidinone structure, which are often synthesized from the parent compound that may be in its hemihydrate form.[\[3\]](#)

This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data for easy comparison, and visualizations of relevant biological pathways.

Physicochemical Properties of 2-Imidazolidone and its Hemihydrate

A foundational understanding of the parent compound is crucial. The basic physicochemical properties of 2-imidazolidinone and its hemihydrate form are summarized below.

Property	2-Imidazolidinone	2-Imidazolidone Hemihydrate
Molecular Formula	$C_3H_6N_2O$ [4]	$C_3H_6N_2O \cdot 0.5H_2O$
Molecular Weight	86.09 g/mol [4]	95.10 g/mol
Appearance	White to off-white crystalline solid [5]	Crystals
Melting Point	131 °C	58 °C
Boiling Point	224 °C	335.5 °C (anhydrous)
Solubility	Very soluble in water and hot alcohol	Soluble in water
Density	1.055 - 1.057 g/mL	1.3 g/cm ³ at 20 °C
pH	Not specified	9-11 (100 g/L in H ₂ O at 20 °C)

Synthesis of 2-Imidazolidone Derivatives

The synthesis of 2-imidazolidinone derivatives can be achieved through various chemical strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies

Several catalytic and non-catalytic methods are employed for the synthesis of the 2-imidazolidinone core and its derivatives. These include:

- Direct Incorporation of a Carbonyl Group into 1,2-Diamines: This is a common approach for forming the cyclic urea structure. [2]

- Catalytic Diamination of Unsaturated C-C Bonds: This method utilizes alkenes, allenes, or alkynes as starting materials to construct the imidazolidin-2-one scaffold.[2][6]
- Catalytic Hydroamination of Unsaturated Ureas: Intramolecular cyclization of urea derivatives containing an unsaturated moiety is another effective strategy.[2][6]
- Cyclization of N-(2,2-dialkoxyethyl)ureas: This method allows for the regioselective synthesis of 4-substituted imidazolidin-2-ones.[7]

Experimental Protocol: Synthesis of 5-imino-4-thioxo-2-imidazolidinone Derivatives

This protocol describes the synthesis of 5-imino-4-thioxo-2-imidazolidinone derivatives, which have shown significant antimicrobial activity.[8]

Materials:

- N-arylcyanothioformamide derivatives
- Aryl isocyanates
- Ethanol
- Potassium cyanide (KCN)
- Hydrochloric acid (HCl)

Procedure:

- Synthesis of N-arylcyanothioformamide (Intermediate):
 - To a solution of the appropriate isothiocyanate derivative (0.01 mol) in ethanol (50 mL), a solution of KCN (0.01 mol) in 5 mL of water is added slowly while stirring.
 - The reaction mixture is then acidified with an appropriate amount of HCl.
 - The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the N-arylcyanothioformamide.

- Synthesis of 5-imino-4-thioxo-2-imidazolidinone derivatives:
 - A mixture of the N-arylcyanothioformamide (0.01 mol) and the corresponding aryl isocyanate (0.01 mol) in an appropriate solvent is refluxed for a specified time.
 - The reaction mixture is then cooled, and the resulting solid product is filtered, washed, and recrystallized to give the pure 5-imino-4-thioxo-2-imidazolidinone derivative.

Biological Activities of 2-Imidazolidone Derivatives

Derivatives of 2-imidazolidone exhibit a wide range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Several studies have demonstrated the potent cytotoxic effects of 2-imidazolidinone derivatives against various cancer cell lines.

Quantitative Data: Cytotoxicity of 2-Thioxoimidazolidin-4-one Derivatives

Compound	Cell Line	IC ₅₀ (μM)	Reference
Compound 4	HepG2	0.017	[9]
Compound 2	HepG2	0.18	[9]
Staurosporine (Ref.)	HepG2	5.07	[9]
5-Fluorouracil (Ref.)	HepG2	5.18	[9]
Compound 14	HepG2	2.33 μg/mL	[10]
Compound 5	MCF-7	3.98 μg/mL	[10]
Compound 7	HepG2	-	[11][12]
Compound 9	HCT-116	-	[11][12]

Mechanism of Anticancer Action:

Some 2-thioxoimidazolidin-4-one derivatives induce apoptosis in cancer cells.^[9] For example, one promising derivative was shown to enhance the expression of pro-apoptotic genes like p53, PUMA, and Caspases 3, 8, and 9, while inhibiting the anti-apoptotic Bcl-2 gene in HepG2 cells.^{[9][13]} This compound was also found to inhibit the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.^{[9][13]} Furthermore, some derivatives can arrest the cell cycle at different phases, such as the G2/M phase.^[9]

Antimicrobial Activity

2-Imidazolidone derivatives have also been investigated for their antibacterial and antifungal properties.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of 5-imino-4-thioxo-2-imidazolidinone Derivatives

Compound	Bacillus subtilis (µg/mL)	Klebsiella pneumoniae (µg/mL)	Candida albicans (µg/mL)	Reference
11c	0.15	0.12	-	[14]
3f	-	-	-	[14]
Ampicillin (Ref.)	0.15	-	-	[14]
Gentamycin (Ref.)	-	0.12	-	[14]
Amphotericin B (Ref.)	-	-	0.49	[14]

Receptor Binding Affinity

Certain 2-imidazolidinone derivatives have been shown to bind to adrenergic and imidazoline receptors, suggesting their potential as modulators of these signaling pathways.

Quantitative Data: Receptor Binding Affinities of N-(imidazolidin-2-ylidene)hydrazone Derivatives

Compound	Receptor	K _I (nM)	IC ₅₀ (nM)	Reference
3e	α ₂ -adrenergic	94.3	-	[15][16]
3e	Imidazoline I ₁	-	51.7	[15][16]
3l	α ₁ -adrenoceptors	24.6	-	[15][16]
3m	Imidazoline I ₂	26.7	-	[15][16]
3m	α ₂ -adrenergic	22470.0	-	[15][16]
3m	Imidazoline I ₁	-	6145.0	[15][16]

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][14][17]

Materials:

- 96-well plates
- Cells in culture
- Test compounds (2-imidazolidinone derivatives)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[18]

- Compound Treatment: Treat the cells with various concentrations of the 2-imidazolidone derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[18]
- MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14][19]
- Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]
- Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[19]
- Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21]

Materials:

- 96-well microtiter plates
- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- Test compounds (2-imidazolidone derivatives)
- Spectrophotometer or McFarland standards

Procedure:

- Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.[22]

- Serial Dilution: Perform a serial two-fold dilution of the 2-imidazolidone derivatives in the broth medium in the wells of a 96-well plate.[22]
- Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
- Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[22]
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[20]

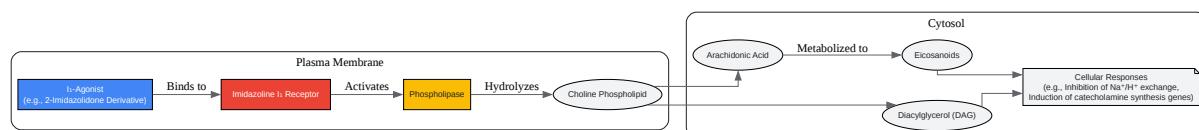
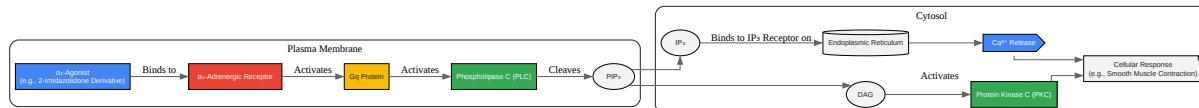
Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[5][23][24]

Materials:

- Cell membranes or tissues expressing the receptor of interest
- Radiolabeled ligand (e.g., [³H]-prazosin for α_1 -adrenergic receptors)
- Unlabeled test compounds (2-imidazolidinone derivatives)
- Incubation buffer
- Filtration apparatus
- Scintillation counter

Procedure:



- Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.[25]
- Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[5]

- **Washing:** Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- **Counting:** Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[\[24\]](#)
- **Data Analysis:** Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC_{50} value is determined, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The K_i (inhibition constant) can then be calculated from the IC_{50} value.[\[5\]](#)

Signaling Pathways

Alpha-Adrenergic Receptor Signaling

Alpha-1 (α_1) adrenergic receptors are G-protein coupled receptors (GPCRs) associated with the Gq family of G-proteins.[\[26\]](#) Their activation leads to the stimulation of phospholipase C (PLC).[\[27\]](#)[\[28\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. atamankimya.com [atamankimya.com]
- 4. 2-Imidazolidinone (CAS 120-93-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. giffordbioscience.com [giffordbioscience.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches | Semantic Scholar [semanticscholar.org]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. atcc.org [atcc.org]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. merckmillipore.com [merckmillipore.com]
- 25. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 27. Multiple second messenger pathways of alpha-adrenergic receptor subtypes expressed in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Imidazolidone hemihydrate derivatives and their basic properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056206#2-imidazolidone-hemihydrate-derivatives-and-their-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com